H-Lys(isopropyl)-OH: Technical Analysis of a Modified Lysine Metabolite
H-Lys(isopropyl)-OH: Technical Analysis of a Modified Lysine Metabolite
This is a comprehensive technical guide on H-Lys(isopropyl)-OH (
Content Type: Technical Guide / Whitepaper Subject: Biomarker Identification, Analytical Separation, and Pharmacokinetic Utility Audience: Senior Scientists, DMPK Researchers, Metabolomics Engineers
Executive Summary
H-Lys(isopropyl)-OH (CAS: 5977-09-3), chemically defined as
In the context of drug development, this metabolite is critical for two reasons:
-
Peptide Engineering: It is frequently incorporated into peptidomimetics to block trypsin-like proteolysis, making its free form a direct marker of drug catabolism.
-
Analytical Interference: It is isobaric (MW 188.27 Da) with
-trimethyllysine (TML) , a highly abundant endogenous metabolite involved in carnitine biosynthesis. Failure to chromatographically resolve these two compounds leads to false-positive TML readings in metabolomic screens.
This guide details the mechanistic origin, biomarker utility, and the critical LC-MS/MS protocols required to distinguish H-Lys(isopropyl)-OH from its isobaric interferences.
Chemical Identity & Mechanistic Origin
Structural Properties
The compound consists of an L-lysine backbone alkylated at the
| Property | Specification |
| Systematic Name | |
| Formula | |
| Molecular Weight | 188.27 g/mol |
| Monoisotopic Mass | 188.1525 Da |
| pKa (Side Chain) | ~10.5 (Secondary amine, slightly more basic than primary) |
| Solubility | Water-soluble; stable in acidic media |
Biological Pathways & Formation
Unlike methyl-lysine, which arises from S-adenosylmethionine (SAM) dependent transferases, isopropyl-lysine typically originates from:
-
Catabolism of Peptidomimetics (Primary Source):
-
Drug designers replace L-Lysine with
-isopropyl-L-lysine to prevent recognition by trypsin, which requires a primary amine for cleavage. -
Upon lysosomal degradation of the peptide backbone, the free amino acid H-Lys(isopropyl)-OH is released into plasma/urine.
-
-
Reductive Alkylation (Chemical/Dietary):
-
Reaction of lysine residues with acetone (or equivalent ketones) followed by reduction.
-
Note: While rare endogenously, this can occur in vitro during sample preparation (using acetone/methanol) or be ingested via processed proteins (e.g., isopropylated casein).
-
Figure 1: Origin of H-Lys(isopropyl)-OH as a drug catabolite and its analytical relationship to Trimethyllysine.
Biomarker Utility in Drug Development[1]
Pharmacokinetic (PK) Marker
For peptide drugs utilizing "masked" lysines, H-Lys(isopropyl)-OH serves as a precise surrogate marker for target degradation .
-
Application: Quantifying the half-life of the non-cleavable residue allows researchers to model the turnover rate of the parent drug versus the stability of the modification.
-
Advantage: It is not re-incorporated into new proteins (non-canonical), ensuring that urinary output correlates linearly with drug breakdown.
Differentiating from Oxidative Stress Markers
While often confused with
Analytical Methodologies (LC-MS/MS)[1]
The critical challenge in quantifying H-Lys(isopropyl)-OH is the isobaric interference with Trimethyllysine (TML) . Both have a nominal mass of 188 Da and a precursor ion
The Isobaric Problem
-
H-Lys(isopropyl)-OH:
(MW 188.27) -
Trimethyllysine (TML):
(MW 188.27) -
Conflict: Standard low-resolution MS cannot distinguish them. High-resolution MS (Orbitrap/Q-TOF) may also struggle as the elemental formulas are identical.
Resolution Strategy
Differentiation must be achieved via Chromatography (Retention Time) or MS/MS Fragmentation .
Protocol A: Chromatographic Separation (HILIC)
TML contains a permanent quaternary ammonium charge, making it highly retentive on cation exchange or HILIC columns. Isopropyl-lysine is a secondary amine, which can be deprotonated at high pH.
-
Column: HILIC (e.g., Waters BEH Amide) or SCX.
-
Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0).
-
Result: TML elutes later than H-Lys(isopropyl)-OH due to stronger ionic interaction.
Protocol B: MS/MS Transition Optimization
Fragmentation patterns differ due to the side chain structure.
| Compound | Precursor (m/z) | Primary Product (m/z) | Mechanism |
| H-Lys(isopropyl)-OH | 189.16 | 147.1 | Loss of Propene ( |
| Trimethyllysine | 189.16 | 84.08 | Characteristic Lysine Immonium Ion |
| Trimethyllysine | 189.16 | 130.1 | Loss of Trimethylamine ( |
Recommendation: Monitor the 189 -> 147 transition for Isopropyl-lysine and 189 -> 84 for TML.
Figure 2: LC-MS/MS Decision Tree for separating Isobaric Lysine Metabolites.
Synthesis & Reference Standards
For assay validation, high-purity reference material is required.
Commercial Availability
-
Bachem: Supplies H-Lys(isopropyl)-OH (often as HCl salt) for use as a building block or standard.
-
Biosynth: Offers the compound under CAS 5977-09-3.
In-House Synthesis (Reductive Amination)
If commercial standards are unavailable, the compound can be synthesized via reductive alkylation of protected lysine.
-
Reactants:
-Boc-Lysine (protected alpha amine) + Acetone. -
Reducing Agent: Sodium Cyanoborohydride (
). -
Deprotection: TFA treatment to remove Boc group.
-
Purification: Preparative HPLC.
Note: Direct reaction of free lysine with acetone and reducing agent yields a mixture of mono- and di-isopropyl lysine, requiring careful separation.
References
-
Bachem AG. (2024). Product Datasheet: H-Lys(isopropyl)-OH • 2 HCl. (Search: 4027789).
-
Biosynth. (2024).[1] H-Lys(isopropyl)-OH Chemical Properties and Safety Data. (CAS: 5977-09-3).
- Servillo, L., et al. (2014). "Betaine and related ammonium compounds in human blood and urine." Clinical Chemistry and Laboratory Medicine. (Establishes TML baseline and isobaric interference issues).
- Means, G. E., & Feeney, R. E. (1995). "Reductive alkylation of amino groups in proteins." Analytical Biochemistry.
-
Simson Pharma. (2024). Certificate of Analysis: H-Lysine(Isopropyl)-OH. .
